molecular formula C22H18BrNO B2799555 (E)-3-(4-bromophenyl)-1-(4-(methyl(phenyl)amino)phenyl)prop-2-en-1-one CAS No. 90812-08-1

(E)-3-(4-bromophenyl)-1-(4-(methyl(phenyl)amino)phenyl)prop-2-en-1-one

Cat. No. B2799555
CAS RN: 90812-08-1
M. Wt: 392.296
InChI Key: URVDYFRLRUSUPW-CXUHLZMHSA-N
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Description

(E)-3-(4-bromophenyl)-1-(4-(methyl(phenyl)amino)phenyl)prop-2-en-1-one, also known as MBP, is a synthetic organic compound that belongs to the class of chalcones. MBP has gained significant attention in recent years due to its potential applications in various scientific research fields.

Scientific Research Applications

Molecular Structure and Crystal Packing

One study focused on the molecular structure of a closely related compound, examining the angles and twists between different phenyl groups and the prop-2-en-1-one group. The crystal packing was characterized by the alignment and stacking of molecules, providing insights into molecular interactions and structural stability (Sarojini et al., 2007).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of certain chalcone derivatives, including those with bromophenyl groups, has been conducted. These studies have explored their potential applications in optical limiting and other NLO applications, indicating their significant third-order susceptibility and potential for use in NLO devices (D’silva et al., 2012).

Anticonvulsant Properties

Another study established the structure of a potent anticonvulsant enaminone compound, exploring its preferred molecular conformation responsible for biological activity. This research provides a foundation for designing new anticonvulsant agents, highlighting the importance of the enaminone system and bromophenyl group in conferring anticonvulsant properties (Edafiogho et al., 2003).

Synthesis and Chemical Reactions

Studies have also delved into the reactions of bromophenyl-containing compounds with nucleophilic reagents, exploring the resulting chemical structures and potential applications in creating novel compounds with diverse functionalities (Potkin et al., 2007).

Spectroscopic Characterization and Molecular Docking

Research on synthesizing and characterizing bromophenyl chalcones has included spectroscopic analysis and molecular docking studies. These studies aim to understand the compound's interactions at the molecular level, potentially informing the design of materials or drugs with specific target affinities (Arshad et al., 2017).

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO/c1-24(20-5-3-2-4-6-20)21-14-10-18(11-15-21)22(25)16-9-17-7-12-19(23)13-8-17/h2-16H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVDYFRLRUSUPW-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-bromophenyl)-1-[4-(N-methylanilino)phenyl]prop-2-en-1-one

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